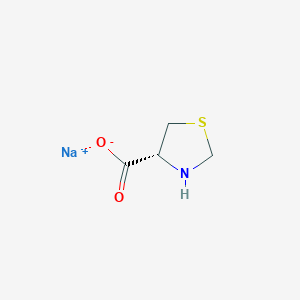

Sodium (R)-thiazolidine-4-carboxylate

Description

Properties

CAS No. |

100208-30-8 |

|---|---|

Molecular Formula |

C4H6NNaO2S |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

sodium;(4R)-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

YWLXEQKAKDKVBQ-DFWYDOINSA-M |

SMILES |

C1C(NCS1)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1[C@H](NCS1)C(=O)[O-].[Na+] |

Canonical SMILES |

C1C(NCS1)C(=O)[O-].[Na+] |

Other CAS No. |

100208-30-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Thiazolidine-4-carboxylic Acid Sodium Salt from L-cysteine

Abstract: This technical guide provides a comprehensive overview of the synthesis of (R)-thiazolidine-4-carboxylic acid, also known as L-thioproline, from L-cysteine. It details the underlying chemical principles, provides detailed experimental protocols, and presents relevant quantitative data in a structured format. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who require a practical and in-depth understanding of this process. The synthesis involves the condensation reaction of L-cysteine with formaldehyde, a well-established method for forming the thiazolidine ring system.[1][2][3] The stereochemistry of the starting material, L-cysteine, is retained at the C4 position of the product. This guide includes process workflows and reaction pathway diagrams to facilitate a clear understanding of the synthesis.

Introduction

(R)-thiazolidine-4-carboxylic acid is a cyclic sulfur-containing amino acid that serves as a key intermediate in various pharmaceutical applications.[1] It is structurally similar to proline and is often referred to as thioproline.[1][3] Its derivatives are recognized as valuable building blocks for medicinal compounds, including antiviral and immunostimulating drugs.[1] Furthermore, thiazolidine-4-carboxylic acid can act as a prodrug, delivering L-cysteine to cells, which plays a crucial role in cellular protection and redox regulation.[4][5]

The most direct and common synthesis route involves the condensation reaction between L-cysteine and an aldehyde, in this case, formaldehyde.[3][6][7] This reaction is efficient and proceeds under mild conditions, making it a preferred method for laboratory and potential industrial-scale production.[8] This guide focuses on the synthesis of the carboxylic acid and its subsequent conversion to the corresponding sodium salt.

Reaction Mechanism and Pathway

The formation of the thiazolidine ring from L-cysteine and formaldehyde is a classic example of nucleophilic addition and cyclization. The reaction is believed to proceed via a condensation mechanism.[9]

-

Hemithioacetal Formation: The reaction initiates with the nucleophilic attack of the sulfur atom from the thiol group (-SH) of L-cysteine on the electrophilic carbonyl carbon of formaldehyde. This step forms an unstable hemithioacetal intermediate.[7]

-

Iminium Ion Formation and Cyclization: Subsequently, the amino group (-NH2) of the same L-cysteine molecule attacks the carbon of the hemithioacetal, leading to the elimination of a water molecule and the formation of an iminium ion intermediate. This is followed by an intramolecular cyclization to form the stable five-membered thiazolidine ring.[9]

The stereocenter at the alpha-carbon of L-cysteine (C4 in the final product) remains unchanged throughout the reaction, resulting in the (R)-configuration for the final product.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of (R)-thiazolidine-4-carboxylic acid.

Quantitative Data Summary

The synthesis can be performed under various conditions, leading to different yields and reaction times. The following tables summarize key chemical data and reported experimental results.

Reactant Properties

| Compound | Formula | Molar Mass ( g/mol ) |

| L-Cysteine | C₃H₇NO₂S | 121.16 |

| L-Cysteine HCl | C₃H₈ClNO₂S | 157.62 |

| Formaldehyde (aq) | CH₂O | 30.03 |

| (R)-Thiazolidine-4-carboxylic Acid | C₄H₇NO₂S | 133.17 |

Summary of Experimental Conditions and Yields

| Starting Materials | Solvent(s) | Temp. (°C) | Time (h) | Reported Yield (%) | Reference |

| L-Cysteine, 40% aq. Formaldehyde | Water | 0 | 4.5 | 94% | [10] |

| L-Cysteine HCl, 37-40% aq. Formaldehyde | Water | Room Temp. | 8 | 85% | [11] |

| L-Cysteine HCl, 37-40% aq. Formaldehyde | Water | Room Temp. | 8 | 78% | [11] |

| L-Cysteine HCl, 37-40% aq. Formaldehyde | Water | Room Temp. | 8 | 64.7% | [11] |

| L-Cysteine HCl, Aldehyde | Water/Ethanol | Room Temp. | 24 | 87-93% | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of (R)-thiazolidine-4-carboxylic acid and its conversion to the sodium salt.

Synthesis of (R)-Thiazolidine-4-carboxylic Acid

This protocol is adapted from a high-yield procedure.[10]

Materials:

-

L-cysteine (12.1 g, 0.1 mol)

-

40% aqueous formaldehyde solution (40 mL)

-

Absolute ethanol

-

Diethyl ether

-

Stirred reaction vessel (e.g., beaker or round-bottom flask) in an ice bath

-

Filtration apparatus (sintered glass funnel or Büchner funnel)

Procedure:

-

Cool 40 mL of 40% aqueous formaldehyde solution to 0°C in the reaction vessel using an ice bath, with continuous stirring.

-

Slowly add 12.1 g of solid L-cysteine in portions to the cold formaldehyde solution over a period of 30 minutes. Maintain the temperature at or near 0°C.

-

Continue stirring the reaction mixture vigorously for an additional 4 hours at 0°C. A white precipitate will form.

-

Isolate the solid product by filtering the reaction mixture through a sintered glass funnel.

-

Wash the collected solid precipitate first with cold absolute ethanol and then with diethyl ether to remove any unreacted starting materials and water.

-

Dry the final product, (R)-thiazolidine-4-carboxylic acid, under high vacuum to a constant weight. The expected yield is approximately 12.5 g (94%).

Conversion to (R)-Thiazolidine-4-carboxylic Acid Sodium Salt

Materials:

-

(R)-Thiazolidine-4-carboxylic acid (e.g., 10.0 g, 0.075 mol)

-

Sodium hydroxide (NaOH) pellets or a standardized NaOH solution

-

Deionized water

-

Ethanol (or other suitable anti-solvent)

-

pH meter or pH indicator strips

Procedure:

-

Dissolve 10.0 g of (R)-thiazolidine-4-carboxylic acid in a minimum amount of deionized water in a beaker with stirring.

-

In a separate container, prepare a stoichiometric equivalent of sodium hydroxide solution. For 0.075 mol of the acid, this corresponds to 3.0 g of NaOH (0.075 mol) dissolved in water.

-

Slowly add the NaOH solution dropwise to the stirred solution of the carboxylic acid. Monitor the pH of the mixture.

-

Continue adding the base until the pH of the solution reaches approximately 7.0 (neutral).

-

The resulting aqueous solution contains the (R)-thiazolidine-4-carboxylic acid sodium salt.

-

To isolate the salt, the water can be removed by lyophilization (freeze-drying) or by adding an anti-solvent like ethanol to precipitate the salt, followed by filtration and drying.

General Experimental Workflow

Caption: General workflow for the synthesis and analysis of the target compound.

Characterization

The synthesized product should be characterized to confirm its identity and purity.

-

Melting Point (mp): The reported melting point for (R)-thiazolidine-4-carboxylic acid is in the range of 190-217°C, often with decomposition.[10]

-

Infrared (IR) Spectroscopy: Key peaks would include those for O-H and N-H stretches (often broad due to zwitterionic character), and a strong carbonyl (C=O) stretch around 1630 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in D₂O): Expected signals include multiplets for the protons on the thiazolidine ring. For example, δ 4.40-4.30 (m, 2H), 4.30-4.22 (m, 1H), 3.40-3.18 (m, 2H).[10]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (133.17 g/mol ).[10][12]

Safety and Handling

-

Formaldehyde: Is a known carcinogen and sensitizer. All manipulations should be performed in a well-ventilated fume hood.

-

L-cysteine: May cause skin and eye irritation.

-

Sodium Hydroxide: Is highly corrosive.

-

Solvents: Ethanol and diethyl ether are flammable.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13] Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometric analysis of L-cysteine metabolism: physiological role and fate of L-cysteine in the enteric protozoan parasite Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. L(-)-Thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 12. pjps.pk [pjps.pk]

- 13. fishersci.com [fishersci.com]

The Multifaceted Biological Activities of Thiazolidine-4-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-4-carboxylate scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.

Synthesis of Thiazolidine-4-Carboxylate Derivatives

The core thiazolidine-4-carboxylate structure is typically synthesized through the condensation reaction of L-cysteine with various aldehydes or ketones. This versatile reaction allows for the introduction of a wide range of substituents at the C2 position, leading to a diverse library of derivatives with distinct physicochemical and biological properties. Further modifications can be made at the N3 position to explore the structure-activity relationships (SAR).

Anticancer Activity

Thiazolidine-4-carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative thiazolidine-4-carboxylate derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid | MCF-7 (Breast) | 2.1 ± 0.5 | [1] |

| A549 (Lung) | 4.6 ± 0.8 | [1] | |

| LNCaP (Prostate) | 2.9 ± 0.3 | [1] | |

| HeLa (Cervical) | 3.2 ± 0.5 | [1] | |

| 2-(4-bromophenyl)-thiazolidine-4-carboxylic acid amide | PC3 (Prostate) | 30.52 | [2] |

| 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid amide | PC3 (Prostate) | 46.78 | [2] |

| Thiazolidinone-isatin hybrid | MCF-7 (Breast) | 13.0 ± 2.28 | [1] |

| HepG-2 (Liver) | 18.9 ± 1.34 | [1] | |

| Thiazolidine-2,4-dione derivative 24 | HepG2 (Liver) | 0.6 ± 0.02 | [3] |

| MCF-7 (Breast) | 0.65 ± 0.01 | [3] | |

| Thiazolidine-2,4-dione derivative 20 | HepG2 (Liver) | 1.14 ± 0.03 | [3] |

| MCF-7 (Breast) | 0.66 ± 0.03 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5]

Materials:

-

Thiazolidine-4-carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the thiazolidine-4-carboxylate derivatives. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][6]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[5] Incubate for an additional 1.5-4 hours.[5]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to Sodium (R)-thiazolidine-4-carboxylate as a Prodrug of L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium (R)-thiazolidine-4-carboxylate, a prodrug of L-cysteine, intended for professionals in the fields of research, science, and drug development. The document details its mechanism of action, synthesis, pharmacokinetic profile, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Need for L-cysteine Prodrugs

L-cysteine is a crucial semi-essential amino acid that serves as a vital precursor for the synthesis of glutathione (GSH), a primary endogenous antioxidant.[1][2] Glutathione plays a critical role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox balance.[1][3] However, direct administration of L-cysteine as a therapeutic agent is hampered by its potential toxicity at high concentrations and its rapid oxidation to the less soluble cystine, which complicates the preparation of stable pharmaceutical formulations.[1]

To overcome these limitations, the prodrug approach has been explored to enhance the systemic delivery of L-cysteine.[2] Prodrugs are inactive compounds that are metabolized in vivo to release the active parent drug.[4] (R)-thiazolidine-4-carboxylic acid (TCA), and its sodium salt, is a class of L-cysteine prodrugs that can effectively deliver L-cysteine to target tissues.[5] These compounds are typically synthesized through the condensation of L-cysteine with an aldehyde or ketone.[6][7]

Mechanism of Action: From Prodrug to Active Cysteine

The therapeutic action of (R)-thiazolidine-4-carboxylate hinges on its ability to be converted into L-cysteine within the body. This conversion process allows it to subsequently bolster intracellular glutathione levels.

Conversion to L-cysteine

(R)-thiazolidine-4-carboxylic acid derivatives release L-cysteine through a process of ring-opening. This can occur either non-enzymatically under physiological conditions or be facilitated by enzymatic action.[5][8] For instance, thiazolidine-4(R)-carboxylic acid is a known substrate for the mitochondrial enzyme proline oxidase.[5][9] The enzyme oxidizes the prodrug, leading to the formation of an intermediate that is then hydrolyzed to yield L-cysteine.[9] Other substituted thiazolidines can dissociate to L-cysteine non-enzymatically.[5]

References

- 1. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug metabolism - Wikipedia [en.wikipedia.org]

- 5. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. nanobioletters.com [nanobioletters.com]

- 8. L-cysteine prodrug protects against cyclophosphamide urotoxicity without compromising therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium (R)-thiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (R)-thiazolidine-4-carboxylate, and its parent acid, (R)-thiazolidine-4-carboxylic acid (also known as L-thioproline), are heterocyclic compounds that serve as a crucial scaffold in medicinal chemistry. Derived from the condensation of L-cysteine and formaldehyde, this molecule is recognized for its intrinsic biological activities and as a foundational structure for the development of a wide array of therapeutic agents.[1] Its significance lies in its role as a cysteine prodrug, an antioxidant, and a versatile building block for synthesizing derivatives with enhanced pharmacological profiles. This guide provides an in-depth overview of its chemical properties, synthesis, experimental protocols, and its influence on key biological signaling pathways.

Chemical and Physical Properties

The core structure of (R)-thiazolidine-4-carboxylic acid provides a rigid framework that is amenable to chemical modification. The sodium salt enhances its solubility in aqueous media, which can be advantageous for various experimental and formulation purposes.

| Property | Data | CAS Number |

| Chemical Name | Sodium (R)-thiazolidine-4-carboxylate | 100208-30-8 |

| Molecular Formula | C₄H₆NNaO₂S | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Parent Acid | (R)-Thiazolidine-4-carboxylic acid | 34592-47-7 |

| Parent Acid M.W. | 133.17 g/mol | |

| Parent Acid M.P. | 190-200 °C (decomposes) | |

| Appearance | White to light yellow powder |

Synthesis and Experimental Protocols

The synthesis of (R)-thiazolidine-4-carboxylic acid is a well-established procedure involving the nucleophilic cyclization of L-cysteine with an aldehyde, in this case, formaldehyde.

Experimental Protocol: Synthesis of (R)-Thiazolidine-4-carboxylic Acid

This protocol describes the synthesis of the parent acid from L-cysteine and formaldehyde.[3]

Materials:

-

L-cysteine

-

Formaldehyde solution (37-40% aq.)

-

Pyridine (99%)

-

Water

-

Ethanol

-

Diethyl ether

-

Stirring apparatus

-

Filtration apparatus (sintered funnel)

-

Ice bath

Procedure:

-

Add 25.0 g (0.14 mol) of L-cysteine hydrochloride and 20 mL of water to a 150 mL single-necked flask.

-

Stir the mixture at room temperature for 5 minutes until the solution becomes clear.

-

Add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution to the flask.

-

Continue to stir the reaction mixture for 8 hours at room temperature.[4]

-

After 8 hours, add 13 mL (0.16 mol) of 99% pyridine solution to the reaction mixture and continue stirring, which will result in the precipitation of a white solid.[4]

-

Cool the mixture in an ice bath and then filter the precipitate.

-

Wash the collected solid with cold ethanol and then with diethyl ether.

-

Recrystallize the crude product from a 1:1 (v/v) solution of water and ethanol.[4]

-

Dry the purified white, needle-like crystals under a vacuum to yield (R)-thiazolidine-4-carboxylic acid.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of thiazolidine derivatives.[5][6]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Test compounds (thiazolidine derivatives)

-

Positive control (e.g., Ascorbic acid)

-

UV-Vis Spectrophotometer

-

96-well plate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

-

Preparation of Test Samples: Prepare stock solutions of the test compounds and ascorbic acid in methanol. From the stock solutions, prepare a series of dilutions to determine the EC50 value.

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions.

-

Add an equal volume of the 0.1 mM DPPH solution to each well/cuvette.

-

Include a blank control containing only methanol and the DPPH solution.

-

Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

-

-

EC50 Determination: Plot the percentage of inhibition against the concentration of the test samples to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Quantitative Data on Biological Activity

While Sodium (R)-thiazolidine-4-carboxylate serves as a critical parent compound, much of the published research on biological activity focuses on its derivatives, where substitutions at the 2-position of the thiazolidine ring significantly enhance potency. Below are tables summarizing the antioxidant and anticancer activities of various 2-substituted (R)-thiazolidine-4-carboxylic acid derivatives.

Table 1: Antioxidant Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acid Derivatives (DPPH Assay)

| Compound (Substituent at C-2) | EC50 (µg/mL) | Reference |

| 2-(Phenyl) | > 100 | [5] |

| 2-(4-Chlorophenyl) | > 100 | [5] |

| 2-(4-Fluorophenyl) | > 100 | [5] |

| 2-(4-Nitrophenyl) | > 100 | [5] |

| 2-(3,4,5-Trimethoxyphenyl) | 85.4 ± 1.2 | [5] |

| Ascorbic Acid (Standard) | 45.2 ± 0.8 | [5] |

Data from Begum et al., 2020. It is noted that the unsubstituted thiazolidine-4-carboxylic acid showed lower activity than the substituted derivatives.

Table 2: Anticancer Activity of Thiazolidin-4-one Derivatives against Various Cell Lines

| Compound ID/Structure | Cell Line | IC50 (µM) | Reference |

| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino) TZD | H460 | 0.50 | [7] |

| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino) TZD | H460taxR | 0.21 | [7] |

| 2-Arylthiazolidine-4-carboxylic acid amide derivative (61) | PPC-1 | 0.55 | [7] |

| Indole-bearing hybrid (56) | MCF-7 | 6.06 | [8] |

| Indole-bearing hybrid (56) | OVCAR-3 | 5.12 | [8] |

| Pyrazole-Purine-4-Thiazolidinone hybrid (36) | A549 | 18.85 | [8] |

| Pyrazole-Purine-4-Thiazolidinone hybrid (36) | MCF-7 | 23.43 | [8] |

Signaling Pathways and Mechanism of Action

Thiazolidine derivatives exert their biological effects through various mechanisms, most notably via the modulation of cellular oxidative stress and inflammatory pathways. A key derivative, L-2-oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, has been shown to inhibit signaling cascades involving NF-κB and the NLRP3 inflammasome.

Inhibition of NF-κB Pathway

Reactive Oxygen Species (ROS) are known activators of the NF-κB signaling pathway, which is a central regulator of inflammation.[9] Thiazolidine derivatives with antioxidant properties can reduce intracellular ROS levels. This reduction in oxidative stress prevents the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By stabilizing IκBα, the NF-κB (p65/p50) dimer is sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9][10]

References

- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. L(-)-Thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. pjps.pk [pjps.pk]

- 6. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 8. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Sodium (R)-thiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (R)-thiazolidine-4-carboxylate, a sodium salt of (R)-thiazolidine-4-carboxylic acid, is a heterocyclic compound that has garnered significant interest in the scientific community. As a derivative of the amino acid L-cysteine, it serves as a versatile building block in organic synthesis and a molecule with notable biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, particularly focusing on its antioxidant and potential antiviral activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Sodium (R)-thiazolidine-4-carboxylate are summarized below. For comparative purposes, data for the parent acid, (R)-thiazolidine-4-carboxylic acid, is also included where available, as the properties of the sodium salt are closely related.

| Property | Sodium (R)-thiazolidine-4-carboxylate | (R)-thiazolidine-4-carboxylic acid |

| Molecular Formula | C₄H₆NNaO₂S[1] | C₄H₇NO₂S |

| Molecular Weight | 155.15 g/mol [1] | 133.17 g/mol [2] |

| Appearance | White to off-white crystalline powder | White powder[2] |

| Melting Point | Not explicitly available. Expected to be higher than the acid form and likely decompose. | 190-200 °C (decomposes)[2][3] |

| Solubility | Soluble in water. | Soluble in hot water[2]. Water solubility reported as 28.5 g/L at 20 °C[3]. |

| Storage | 2-8°C, Refrigerator[1] | Store at room temperature.[3] |

| Stability | Stable. Incompatible with strong oxidizing agents.[3] | Stable. Incompatible with strong oxidizing agents.[3] |

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylate salt is distinct from its corresponding carboxylic acid. The broad O-H stretching absorption of the carboxylic acid (around 2500-3300 cm⁻¹) is absent in the sodium salt. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed.[4]

-

Expected IR Peaks for Sodium (R)-thiazolidine-4-carboxylate:

-

Asymmetric COO⁻ stretch: ~1650-1540 cm⁻¹

-

Symmetric COO⁻ stretch: ~1450-1360 cm⁻¹

-

N-H stretch: ~3300-3500 cm⁻¹ (may be broad)

-

C-H stretch: ~2850-3000 cm⁻¹

-

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of thiazolidine derivatives can be complex due to the presence of diastereomers if a substituent is introduced at the C2 position. For the unsubstituted ring, the spectrum is more straightforward. The chemical shifts will be influenced by the solvent used.

-

Expected ¹H NMR Signals for (R)-thiazolidine-4-carboxylic acid (shifts may vary for the sodium salt):

-

Signals for the methylene protons (CH₂) of the thiazolidine ring.

-

A signal for the methine proton (CH) at the C4 position.

-

A signal for the N-H proton, which may be broad and its position can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR provides information about the carbon skeleton of the molecule.

-

Expected ¹³C NMR Signals for (R)-thiazolidine-4-carboxylic acid (shifts may vary for the sodium salt):

-

A signal for the carbonyl carbon of the carboxylate group, typically in the range of 170-180 ppm.

-

Signals for the two methylene carbons and one methine carbon of the thiazolidine ring.

-

Mass Spectrometry

Mass spectrometry of the parent acid, (R)-thiazolidine-4-carboxylic acid, would likely show a molecular ion peak corresponding to its molecular weight (133.17 g/mol ). Fragmentation patterns would involve the loss of the carboxyl group and cleavage of the thiazolidine ring. For the sodium salt, electrospray ionization (ESI) in negative mode would be suitable to observe the carboxylate anion at m/z 132.1.

Experimental Protocols

Synthesis of (R)-thiazolidine-4-carboxylic acid

The synthesis of the parent acid is a prerequisite for the preparation of the sodium salt. A general and widely cited method involves the condensation of L-cysteine with an aldehyde, in this case, formaldehyde.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Formaldehyde solution (37% in water)

-

Pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in water.

-

Slowly add a formaldehyde solution to the L-cysteine solution with stirring.

-

Add pyridine to the reaction mixture, which will cause a white solid to precipitate.

-

Cool the mixture and filter the precipitate.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure (R)-thiazolidine-4-carboxylic acid as white needles.[5]

-

Dry the product under vacuum.

Synthesis of Sodium (R)-thiazolidine-4-carboxylate

The sodium salt can be prepared by reacting the synthesized (R)-thiazolidine-4-carboxylic acid with a sodium base.

Materials:

-

(R)-thiazolidine-4-carboxylic acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol or another suitable solvent for precipitation

Procedure:

-

Dissolve (R)-thiazolidine-4-carboxylic acid in water or a suitable alcohol.

-

Add an equimolar amount of a sodium base solution (e.g., aqueous NaOH or NaHCO₃) dropwise with stirring.

-

Monitor the pH of the solution to ensure complete neutralization (pH ~7).

-

The sodium salt can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent like ethanol or acetone.

-

Filter the precipitated Sodium (R)-thiazolidine-4-carboxylate and wash with the precipitation solvent.

-

Dry the final product under vacuum.

Caption: Workflow for the synthesis of Sodium (R)-thiazolidine-4-carboxylate.

Biological Activity and Signaling Pathways

(R)-thiazolidine-4-carboxylic acid and its derivatives have demonstrated a range of biological activities, with antioxidant and potential antiviral properties being of particular interest.

Antioxidant Activity

Thiazolidine derivatives are known to act as prodrugs of L-cysteine.[6] In vivo, the thiazolidine ring can undergo non-enzymatic opening to release L-cysteine, a precursor to the major intracellular antioxidant, glutathione (GSH). By increasing the intracellular pool of cysteine, these compounds can enhance GSH synthesis and thereby bolster the cellular defense against oxidative stress. This mechanism is particularly relevant in conditions associated with oxidative damage.

Caption: Proposed antioxidant mechanism of Sodium (R)-thiazolidine-4-carboxylate.

Potential as a Neuraminidase Inhibitor

Some studies have suggested that thiazolidine-4-carboxylic acid derivatives could act as influenza neuraminidase inhibitors. Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells. By inhibiting this enzyme, the spread of the virus can be halted.

The mechanism of action of neuraminidase inhibitors involves mimicking the natural substrate of the enzyme, sialic acid. The inhibitor binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on the host cell surface. This results in the aggregation of newly formed virions on the cell surface, preventing their release and subsequent infection of other cells.

Caption: Mechanism of influenza virus neuraminidase inhibition.

Conclusion

Sodium (R)-thiazolidine-4-carboxylate is a compound with significant potential in both chemical synthesis and therapeutic applications. Its straightforward synthesis from L-cysteine and its promising biological activities, particularly as an antioxidant and a potential antiviral agent, make it a subject of ongoing research. This guide has provided a foundational understanding of its properties and synthesis, which should serve as a valuable resource for professionals in the fields of chemistry and drug development. Further research is warranted to fully elucidate its spectral characteristics and to explore its therapeutic efficacy in various disease models.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. L(-)-Thiazolidine-4-carboxylic acid 34592-47-7 [mingyuanchemical.com]

- 3. parchem.com [parchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thiazolidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine carboxylic acids represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, combining a thiazolidine ring with a carboxylic acid moiety, provide a versatile scaffold for the design of a wide array of therapeutic agents. This technical guide delves into the historical discovery of these compounds, outlines key synthetic methodologies, and presents their diverse pharmacological applications, supported by quantitative data and detailed experimental protocols.

The Dawn of Thiazolidine Chemistry: Discovery and Early History

The journey into the world of thiazolidine carboxylic acids began in the 1930s. The foundational compound, thiazolidine-4-carboxylic acid, also known as thioproline, was first synthesized and described by Max Schubert in 1936 .[1] Independently, just a year later in 1937, H. T. Clarke and S. Ratner also reported its synthesis, solidifying its place in the annals of chemical literature.[1][2] Their pioneering work involved the condensation reaction of L-cysteine with formaldehyde, a straightforward yet elegant method that laid the groundwork for future explorations of this heterocyclic system.[1][3]

Initially, the interest in these compounds was primarily academic, focusing on their chemical properties and reactions. However, the discovery of the thiazolidine ring within the structure of penicillin, a revolutionary antibiotic, sparked immense interest in the biological significance of this scaffold.[4] This realization propelled further research into the synthesis of various derivatives and the exploration of their potential as therapeutic agents.

Synthetic Methodologies: From Classic Condensations to Modern Innovations

The synthesis of thiazolidine carboxylic acids has evolved significantly since its inception. The core principle, however, often remains the cyclocondensation of a cysteine analog with an aldehyde or ketone.

The Fundamental Synthesis: Thiazolidine-4-Carboxylic Acid

The classical and still widely used method for synthesizing the parent compound, thiazolidine-4-carboxylic acid, involves the reaction of L-cysteine with an aqueous solution of formaldehyde.[1][3]

Synthesis of 2-Substituted Thiazolidine-4-Carboxylic Acids

The versatility of the thiazolidine scaffold is largely due to the ease of introducing substituents at the 2-position by varying the aldehyde or ketone reactant. The synthesis of 2-arylthiazolidine-4-carboxylic acids is a prime example of this synthetic flexibility.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

This protocol is a generalized procedure based on methodologies reported in the literature.[1]

Materials:

-

L-Cysteine

-

Substituted aromatic aldehyde

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine (1 equivalent) in a mixture of ethanol and water (typically in a 1:1 ratio).

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with diethyl ether to remove any unreacted aldehyde.

-

Recrystallize the crude product from a suitable solvent system (e.g., hot ethanol/water mixture) to obtain the purified 2-aryl-thiazolidine-4-carboxylic acid.

-

Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of thiazolidine carboxylic acids can be modulated by the nature of the substituents on the thiazolidine ring. These properties, in turn, influence their pharmacokinetic profiles.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Thiazolidine-4-carboxylic acid | C4H7NO2S | 133.17 | 196-198 | |

| N-Acetyl-thiazolidine 4-carboxylic acid | C6H9NO3S | 175.21 | 146 | [5] |

| 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | C10H11NO3S | 225.26 | 158-160 | [1] |

| 2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | C14H13NO3S | 275.32 | 149-150 | [1] |

Table 1: Physicochemical Properties of Selected Thiazolidine Carboxylic Acid Derivatives.

Pharmacological Applications and Biological Activities

Thiazolidine carboxylic acids and their derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Certain 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells, with IC50 values in the low micromolar range.[6]

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Arylthiazolidine-4-carboxylic acid amide derivative 1 | PC-3 | 2.5 | [6] |

| 2-Arylthiazolidine-4-carboxylic acid amide derivative 2 | DU145 | 3.1 | [6] |

Table 2: Anticancer Activity of Selected Thiazolidine Carboxylic Acid Derivatives.

Antidiabetic Activity

Thiazolidinediones, which contain the thiazolidine ring, are a well-established class of drugs used to treat type 2 diabetes. While not carboxylic acids themselves, their history is intertwined with the broader exploration of the thiazolidine scaffold.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of novel thiazolidine-4-carboxylic acid derivatives. These compounds have shown promise in mitigating ethanol-induced neuroinflammation and memory impairment in animal models.

Antiviral and Antimicrobial Activities

Various derivatives of the thiazolidine nucleus have been synthesized and screened for their antimicrobial and antiviral properties. These compounds have shown activity against a range of pathogens.

Conclusion and Future Perspectives

From their humble beginnings in the 1930s, thiazolidine carboxylic acids have evolved into a cornerstone of medicinal chemistry. The simplicity of their initial synthesis has paved the way for the development of a vast library of derivatives with a wide array of biological activities. The continuous exploration of this versatile scaffold, coupled with modern drug design strategies, promises the discovery of new and improved therapeutic agents for a multitude of diseases. The rich history and proven track record of thiazolidine carboxylic acids ensure their continued relevance in the future of drug development.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Stereochemistry of 2-Substituted Thiazolidine-4-Carboxylic Acids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted thiazolidine-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Structurally analogous to the proteinogenic amino acid proline, these compounds often serve as valuable intermediates and possess a range of biological activities. A key feature of their chemistry is the stereogenic center at the C-2 position, which is formed during their synthesis by the condensation of L-cysteine with an aldehyde or ketone. This leads to the formation of diastereomers, typically the (2R,4R)-cis and (2S,4R)-trans isomers, the ratio of which is influenced by reaction conditions and the nature of the substituent at C-2. This guide provides a comprehensive overview of the stereochemistry, synthesis, and analysis of these important molecules.

Synthesis and Stereochemical Control

The most common synthetic route to 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation of L-cysteine with a carbonyl compound.[1] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the thiazolidine ring.

This reaction typically yields a mixture of diastereomers. The stereochemical outcome at the C-2 position is influenced by factors such as the solvent, temperature, and the steric and electronic properties of the aldehyde.[2] For instance, the use of acidified methanol as a solvent has been shown to influence the diastereomeric ratio.[2]

General Experimental Protocol for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

The following is a general procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids:

-

Dissolve L-cysteine hydrochloride (1 equivalent) in a mixture of water and ethanol (1:1).

-

Add sodium acetate (1 equivalent) to the solution to neutralize the hydrochloride.

-

Add the corresponding aromatic aldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.[3]

-

If a precipitate forms, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by suction filtration and wash it with cold ethanol.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation: Diastereomeric Ratios and NMR Data

The stereochemistry of 2-substituted thiazolidine-4-carboxylic acids is primarily determined by NMR spectroscopy and confirmed by X-ray crystallography. The relative configuration of the C-2 and C-4 positions can be assigned based on the chemical shifts and coupling constants of the protons on the thiazolidine ring, particularly H-2, H-4, and the diastereotopic protons at C-5.

Table 1: Diastereomeric Ratios for the Synthesis of Various 2-Aryl-Thiazolidine-4-Carboxylic Acids [2][4][5][6]

| 2-Substituent (Aryl Group) | Reaction Conditions | Diastereomeric Ratio (cis : trans) |

| 2-Hydroxyphenyl | Methanol/Acetic Acid, Reflux | 1.5 : 1 |

| 4-Hydroxyphenyl | Methanol/Acetic Acid, Reflux | 3 : 1 |

| 2-Methoxyphenyl | Methanol/Acetic Acid, Reflux | 2 : 1 |

| 4-Chlorophenyl | Methanol/Acetic Acid, Reflux | 1.4 : 1 |

| 3-Nitrophenyl | Methanol/Acetic Acid, Reflux | 2 : 1 |

| 4-Nitrophenyl | Methanol/Acetic Acid, Reflux | 100 : 0 (initially) |

| 2-(4-(2-ethoxy-2-oxoethoxy)phenyl) | Ethanol/Water, 20 °C | 46 : 54 |

| 2-(2-hydroxyphenyl) | Ethanol/Water, 25-30 °C | 47 : 53 |

| 2-(2-hydroxynaphthalen-1-yl) | Ethanol/Water, 25-30 °C | 39 : 61 |

Table 2: ¹H NMR Spectroscopic Data for Representative 2-Aryl-Thiazolidine-4-Carboxylic Acids in DMSO-d₆ [4][5][6]

| Compound | Isomer | δ H-2 (s) | δ H-4 (dd or m) | δ H-5a (dd) | δ H-5b (dd) |

| 2-(2-hydroxyphenyl)TCA | cis (2R,4R) | 5.60 | 3.83 | 2.96 | 3.03 |

| trans (2S,4R) | 5.60 | 4.25 | 2.96 | 3.03 | |

| 2-(2-hydroxynaphthalen-1-yl)TCA | cis (2R,4R) | 6.70 | 3.44 | 3.13 | 3.27 |

| trans (2S,4R) | 6.51 | 3.44 | 3.13 | 3.27 | |

| 2-(4-nitrophenyl)TCA | - | 5.72 | 4.09 (t) | 3.21 (t) | 3.49 (t) |

| 2-(4-chlorophenyl)TCA | - | 5.63 | 4.19 (t) | 3.29 (m) | 3.46 (m) |

| 2-phenylTCA | - | 5.66 | 4.01 (t) | 3.21 (m) | 3.44 (m) |

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. In some cases, the diastereomers were not resolved or reported separately.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of 2-substituted thiazolidine-4-carboxylic acids. The solid-state conformation and intermolecular interactions, such as hydrogen bonding, can also be elucidated. For example, the crystal structure of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid has been determined, confirming a cis relationship between the tolyl and carboxylic acid groups with a (2R,4R) absolute configuration.[1] Researchers can access crystallographic data from databases such as the Cambridge Crystallographic Data Centre (CCDC) using deposition numbers. For instance, CCDC Deposition No. 2180985 contains the crystal structure of a derivative of 3-phenyl tetrahydroisoquinolone-4-carboxylic acid, which can be used as a reference for similar stereochemical assignments.[7]

Signaling Pathway: Cysteine Prodrugs and Glutathione Synthesis

Many 2-substituted thiazolidine-4-carboxylic acids are recognized as prodrugs of L-cysteine.[8] In vivo, the thiazolidine ring can undergo hydrolysis to release L-cysteine, which is a precursor for the synthesis of the vital intracellular antioxidant, glutathione (GSH).[5]

The biosynthesis of glutathione is a two-step enzymatic process that occurs in the cytosol:[1][2][[“]][10][11]

-

Formation of γ-glutamylcysteine: The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the ATP-dependent formation of a peptide bond between the γ-carboxylate of glutamate and the amino group of cysteine.

-

Formation of Glutathione: The enzyme Glutathione Synthetase (GS) catalyzes the ATP-dependent addition of glycine to the C-terminus of γ-glutamylcysteine.

The availability of cysteine is the rate-limiting factor in this pathway. By delivering cysteine into the cell, 2-substituted thiazolidine-4-carboxylic acids can effectively boost glutathione levels, thereby protecting cells from oxidative stress.

Experimental Workflow for Synthesis and Stereochemical Analysis

Experimental workflow for the synthesis and analysis of 2-substituted thiazolidine-4-carboxylic acids.

Signaling Pathway of Cysteine Prodrug Action

References

- 1. researchgate.net [researchgate.net]

- 2. Glutathione - Wikipedia [en.wikipedia.org]

- 3. pjps.pk [pjps.pk]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione biosynthesis and regulation mechanisms - Consensus [consensus.app]

- 10. Glutathione synthetase - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Thiazolidine Ring Formation Mechanism with Aldehydes

This guide provides a comprehensive overview of the chemical principles, experimental considerations, and strategic applications of thiazolidine ring formation from aldehydes. Thiazolidine heterocycles are pivotal structural motifs in a vast array of biologically active compounds, including the antibiotic penicillin and antidiabetic glitazones, making a thorough understanding of their synthesis essential for modern drug discovery and development.[1][2][3]

Core Mechanism of Thiazolidine Ring Formation

The fundamental reaction for forming a thiazolidine ring is the condensation of a 1,2-aminothiol with an aldehyde or ketone.[1] The most common reactants are cysteine or cysteamine, which provide the requisite nucleophilic amine and thiol groups in a 1,2-relationship.[1][4]

The reaction mechanism is a well-established multi-step process that proceeds through a critical imine intermediate:

-

Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the 1,2-aminothiol onto the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate known as a hemiaminal.

-

Dehydration to Form a Schiff Base (Imine): The hemiaminal is unstable and readily undergoes dehydration (loss of a water molecule) to form a protonated imine, also known as a Schiff base. This step is often the rate-determining step and can be catalyzed by mild acid.[5] NMR studies conducted in D₂O have confirmed the presence of this imine intermediate.[5]

-

Intramolecular Cyclization: The final step is a rapid, intramolecular nucleophilic attack by the thiol group (-SH) on the electrophilic carbon of the imine. This attack forms the five-membered thiazolidine ring.[4]

This reaction is generally reversible, and the stability of the resulting thiazolidine can depend on the substituents and the pH of the medium.[5]

Caption: General mechanism of thiazolidine formation.

Influence of pH and Catalysts

The reaction rate and equilibrium are highly dependent on pH.

-

Acidic Conditions: Mildly acidic conditions (pH 4-6) are often optimal. The acid catalyzes the dehydration of the hemiaminal to the imine, which is typically the slowest step.[6] However, strong acidic conditions can protonate the primary amine, reducing its nucleophilicity and slowing the initial attack on the aldehyde.

-

Neutral/Physiological Conditions: The reaction can proceed efficiently at neutral pH (around 7.2-7.4), which is particularly advantageous for bioconjugation applications on sensitive proteins and peptides.[4] Studies have shown that the condensation between 1,2-aminothiols and aliphatic aldehydes is fast and specific under physiological conditions.

-

Basic Conditions: While less common, cyclization can also occur at a basic pH. In the case of N-acetyl-l-cysteine (NAC), studies have shown that a stable thiazolidine ring isomer forms readily at basic pH, proceeding through proton abstraction from the thiol group followed by nucleophilic attack.[7]

Buffers can also play a significant role. Phosphate buffer, for instance, has been shown to dramatically promote thiazolidine formation, potentially by stabilizing the carbocation formed during the reaction.[4]

Quantitative Data Summary

The efficiency of thiazolidine formation is influenced by the structure of the aldehyde and the reaction conditions. The following table summarizes quantitative data from a model system study involving the reaction of various aliphatic aldehydes with cysteamine.

| Aldehyde Reactant | Molar Recovery (%) in Aqueous System (pH 7.2) | Molar Recovery (%) with 0.2 M Phosphate Buffer | Fold Increase with Buffer |

| Formaldehyde | 1.8 | 55.6 | 30.9 |

| Acetaldehyde | 6.9 | 73.1 | 10.6 |

| Propionaldehyde | 22.3 | 86.4 | 3.9 |

| Butyraldehyde | 27.8 | 89.1 | 3.2 |

| Valeraldehyde | 29.1 | 90.2 | 3.1 |

Data sourced from Huang et al., J. Agric. Food Chem., 1998.[4]

As shown, the presence of a phosphate buffer significantly enhances the yield of the corresponding thiazolidine derivative for all aldehydes tested.[4] The reactivity of the aldehydes also increased with the length of the alkyl chain in the absence of the buffer.[4]

Key Experimental Protocols

Protocol 1: Synthesis of 2,4-Thiazolidinedione (TZD)

This protocol describes a microwave-assisted synthesis of the core 2,4-thiazolidinedione ring system, a key scaffold in antidiabetic drugs.

Materials:

-

Thiourea

-

Monochloroacetic acid

-

Deionized water

-

Microwave reactor vial (15 mL) with stir bar

-

Microwave synthesizer

Procedure:

-

Combine thiourea (3.34 g, 43.4 mmol) and monochloroacetic acid (4.16 g, 44.0 mmol) in 8 mL of water in a 15 mL pressure vial.[8]

-

Stir the mixture at room temperature for 1 hour to ensure homogeneity.

-

Place the vial in the microwave synthesizer and irradiate at 110°C for 12 minutes (e.g., 2-minute ramp, 10-minute sustain at 350 W).[8]

-

After irradiation, cool the resulting solution and continue stirring at room temperature for 1 hour to facilitate precipitation.

-

Collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from hot water to yield pure 2,4-thiazolidinedione as a white crystalline solid (yields typically around 90%).[8]

Protocol 2: Knoevenagel Condensation for 5-Arylidene-TZD Derivatives

This protocol details the synthesis of 5-substituted TZD derivatives, which are common in drug discovery programs, via a Knoevenagel condensation.

Materials:

-

2,4-Thiazolidinedione (TZD)

-

Substituted aryl aldehyde (e.g., 4-chlorobenzaldehyde)

-

Toluene

-

Silica gel

-

Acetic acid

-

Piperidine

-

Microwave synthesizer

Procedure:

-

In a pressure vial, mix the substituted aryl aldehyde (1.00 mmol), TZD (1.50 mmol), silica gel (200 mg), 5 drops of acetic acid, and 5 drops of piperidine in 2 mL of toluene.[8]

-

Irradiate the mixture in a microwave synthesizer for 25 minutes at 110°C (e.g., 5-minute ramp, 20-minute sustain at 300 W).[8]

-

After the reaction, dilute the mixture with 4 mL of water and precipitate the product on an ice bath for 15 minutes.

-

Remove the silica gel by vacuum filtration, washing with hot methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization, typically from ethanol.[8][9]

Caption: Workflow for synthesis of 5-Arylidene-TZD derivatives.

Applications in Drug Development and Bioconjugation

The formation of the thiazolidine ring is not merely an academic reaction; it is a cornerstone of both small-molecule drug synthesis and advanced biologics engineering.

-

Medicinal Chemistry: The thiazolidine scaffold is considered a "privileged structure" due to its presence in a wide range of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] Thiazolidinediones (TZDs), such as Pioglitazone, are a class of drugs used to treat type 2 diabetes.[1]

-

Bioconjugation: The reaction's ability to proceed under mild, physiological conditions makes it a powerful tool for site-specific modification of proteins and peptides.[6] By converting an N-terminal serine or threonine residue into an aldehyde via periodate oxidation, a cysteine-containing molecule (carrying a drug, imaging agent, or reporter group) can be specifically attached via a stable thiazolidine linkage.[6] This "click-type" reaction is fast, efficient, and produces no by-products, making it ideal for creating antibody-drug conjugates (ADCs) and other complex biomolecules.[12]

-

Prodrugs: The reversibility of the thiazolidine linkage can be exploited in prodrug design. For example, a drug can be attached to a cysteine-containing carrier molecule, which releases the active cysteine in vivo upon hydrolysis of the thiazolidine ring.[5]

References

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jmsnew.ump.edu.pl]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Thiazolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antidiabetic, antimicrobial, anticancer, and anti-inflammatory properties. This is attributed to the scaffold's ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the pharmacological profile of thiazolidine derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental evaluations. Quantitative data are presented in structured tables for comparative analysis, and detailed protocols for critical assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, mechanistic understanding for drug development professionals.

Introduction

Thiazolidine is a saturated five-membered heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. Derivatives of this core, particularly 2,4-thiazolidinediones (TZDs), have garnered significant attention in drug discovery. The structural versatility of the thiazolidine ring allows for substitutions at various positions, leading to a wide array of compounds with distinct pharmacological profiles. Marketed drugs such as the antidiabetic agents Pioglitazone and Rosiglitazone underscore the therapeutic success of this chemical class. This guide delves into the core pharmacological activities that make thiazolidine derivatives a subject of intense research and development.

Key Pharmacological Activities

Thiazolidinediones are most renowned for their role as insulin sensitizers in the management of type 2 diabetes mellitus.[1] They function primarily as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2]

Mechanism of Action: PPARγ Agonism The binding of a TZD ligand to PPARγ induces a conformational change, leading to the recruitment of co-activator proteins. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes that enhance insulin sensitivity, promote glucose uptake in adipose and muscle tissues, and regulate adipocyte differentiation.[1][2]

Quantitative Data: α-Amylase Inhibition Some thiazolidine derivatives also exhibit antidiabetic effects by inhibiting enzymes like α-amylase, which is involved in carbohydrate digestion. This action helps to lower postprandial blood glucose levels.

| Compound | Substituent(s) | Target | IC₅₀ (µg/mL) | Reference |

| Derivative 12 | 5-(4-chlorobenzylidene) | α-Amylase | 27.63 | [1] |

| Derivative 15 | 5-(4-nitrobenzylidene) | α-Amylase | 22.35 | [1] |

| Acarbose (Std.) | - | α-Amylase | - | [3] |

A significant number of thiazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Their mechanism often involves the disruption of microbial cellular processes. Structure-activity relationship (SAR) studies have shown that substitutions on the thiazolidine ring are crucial for potency. For instance, the presence of electron-withdrawing groups on the benzylidene moiety at the C5 position often enhances antimicrobial activity.

Quantitative Data: Antimicrobial Activity (MIC) The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The data below summarizes the activity of various thiazolidine derivatives against common bacterial and fungal strains.

| Compound | Substituent(s) | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | K. pneumonia (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) | Reference |

| Compound 4 | 5-(4-fluorobenzylidene) | 9.0 x 10⁻² | 9.0 x 10⁻² | 4.5 x 10⁻² | 9.0 x 10⁻² | 9.0 x 10⁻² | 9.0 x 10⁻² | [1] |

| Compound 10 | 5-(4-chlorobenzylidene)-3-benzyl | 4.2 x 10⁻² | 4.2 x 10⁻² | 8.4 x 10⁻² | 8.4 x 10⁻² | 4.2 x 10⁻² | 4.2 x 10⁻² | [1] |

| Compound 15 | 5-(4-nitrobenzylidene)-3-(4-methylbenzyl) | 5.2 x 10⁻² | 5.2 x 10⁻² | 5.2 x 10⁻² | 2.6 x 10⁻² | 5.2 x 10⁻² | 5.2 x 10⁻² | [1] |

Thiazolidine derivatives have emerged as promising anticancer agents. Their effects are often mediated through PPARγ-independent pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth and survival.[4] For example, some derivatives have been shown to inhibit oncoproteins like K-Ras and B-Raf or to be cytotoxic to specific cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast).[5]

Quantitative Data: Anticancer Activity (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 27d | N-phenyl, 5-(4-(dimethylamino)benzylidene) | HCT-116 | 53.99 | [5] |

| Compound 27e | N-(4-chlorophenyl), 5-benzylidene | HCT-116 | 48.33 | [5] |

| Compound 28d | N-(4-methoxyphenyl), 5-(4-chlorobenzylidene) | HCT-116 | 38.76 | [5] |

| Compound 29b | Diaryl pyrazoline with naphthyl linker | VEGFR-2 | 5.0 | [5] |

| Compound 30b | Diaryl pyrazoline with pyridyl linker | HDAC4 | 0.36 | [5] |

Synthesis and Structure-Activity Relationship (SAR)

The most common method for synthesizing 5-substituted-2,4-thiazolidinediones is the Knoevenagel condensation.[6] This reaction involves the condensation of an aldehyde with the active methylene group at the C5 position of the 2,4-thiazolidinedione ring, typically catalyzed by a weak base like piperidine.[6]

Structure-Activity Relationship (SAR) Summary:

-

C5 Position: Substitution at the C5 position with a benzylidene group is a common feature. The nature and position of substituents on this aromatic ring significantly impact activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) generally enhance antimicrobial and anticancer activities.

-

N3 Position: Substitution at the N3 position can modulate the compound's lipophilicity and target-binding affinity. Bulky substituents can influence potency and selectivity.

-

Thiazolidine Core: The integrity of the 2,4-dione core is often essential for activity, particularly for PPARγ agonists, where the carbonyl groups and the acidic N-H proton participate in key hydrogen bonding interactions with the receptor.[2]

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Detailed Methodology:

-

Preparation of Compounds: A stock solution of the test compound is prepared. Two-fold serial dilutions are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[7]

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (inoculum without compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.[8]

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[9]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.[10][11]

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the thiazolidine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) is added to each well. The plate is incubated for another 3-4 hours at 37°C.[12]

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol with HCl) is then added to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of ~570 nm.[11] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve.

This assay evaluates the potential of compounds to inhibit α-amylase, a key enzyme in carbohydrate digestion.[14]

Detailed Methodology:

-

Reaction Mixture: A solution of the test compound at various concentrations is pre-incubated with an α-amylase enzyme solution (e.g., from porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 6.9) at 37°C for 10-20 minutes.[3][14]

-

Substrate Addition: A starch solution (1%) is added to the mixture to initiate the enzymatic reaction. The mixture is incubated for another 10-15 minutes at 37°C.[14]

-

Stopping the Reaction: The reaction is terminated by adding dinitrosalicylic acid (DNSA) color reagent.[3]

-

Color Development and Measurement: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development. The DNSA is reduced by the maltose formed from starch hydrolysis, resulting in a color change. After cooling to room temperature, the absorbance is measured at 540 nm.[3]

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (containing no inhibitor). The IC₅₀ value is then determined.

Conclusion and Future Perspectives

Thiazolidine and its derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. The success of thiazolidinediones in treating type 2 diabetes has paved the way for exploring their potential against a multitude of other diseases. Current research is focused on synthesizing novel derivatives with improved potency, selectivity, and reduced side effects. The development of hybrid molecules, which combine the thiazolidine core with other pharmacologically active moieties, is a promising strategy to address complex diseases and combat drug resistance. The in-depth understanding of their pharmacological profiles, mechanisms of action, and structure-activity relationships, as detailed in this guide, is critical for guiding future drug design and development efforts in this promising area.

References

- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution Assay [bio-protocol.org]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticancer test with the MTT assay method [bio-protocol.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay) [bio-protocol.org]

The Potent Anticancer Promise of Thiazolidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazolidin-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, most notably in the realm of oncology.[1][2][3] This enduring interest stems from the structural versatility of the thiazolidin-4-one ring, which allows for substitutions at the N-3, C-2, and C-5 positions, enabling the generation of vast chemical libraries with diverse pharmacological profiles.[4][5] This technical guide provides an in-depth overview of the anticancer activity of thiazolidine-4-one derivatives, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of thiazolidin-4-one derivatives against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following tables summarize the IC50 values of various thiazolidin-4-one derivatives, offering a comparative landscape of their potency.

Table 1: Cytotoxic Activity of Thiazolidin-4-one Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-based derivatives | |||

| Compound 28b | HepG2 (Liver) | 4.97 | [3] |

| MCF-7 (Breast) | 5.33 | [3] | |

| HT-29 (Colon) | 3.29 | [3] | |

| Compound 29 | CAKI-1 (Renal) | 4.74 | [3] |

| UO-31 (Renal) | 3.99 | [3] | |

| Thiazolidinone-isatin hybrids | |||

| Compound 7g | A549 (Lung) | 40 | [6] |

| MCF-7 (Breast) | 40 | [6] | |

| PC3 (Prostate) | 50 | [6] | |

| Quinolinone-thiazolidin-4-one hybrids | |||

| Compound 24b | MDA-MB-231 (Breast) | 8.16 | [3] |

| Compound 24c | MCF-7 (Breast) | 18.03 | [3] |

| Thiazolidin-4-one-1,3,4-oxadiazoles | |||

| Compound 42d | MCF-7 (Breast) | 0.47 | [3] |

| A549 (Lung) | 0.59 | [3] | |

| HeLa (Cervical) | 0.53 | [3] | |

| Indolyl-pyridine moiety | |||

| Compound 43d | MCF-7 (Breast) | 0.45 | [3] |

| A549 (Lung) | 0.53 | [3] | |

| HeLa (Cervical) | 0.52 | [3] | |

| Pyrrolizine-thiazolidin-4-one hybrids | |||

| Compound 48a | MCF-7 (Breast) | 0.16 | [4] |

| Compound 48b | A2780 (Ovarian) | 0.11 | [4] |

| HT-29 (Colon) | 0.12 | [4] | |

| Ciminalum-rhodanine hybrid | |||

| Compound 11 | MCF-7 (Breast) | 5.02 | [7] |

| MDA-MB-231 (Breast) | 15.24 | [7] | |

| Thymol–4-thiazolidinone hybrids | |||

| Compounds 21 and 22 | Caco-2 and HCT-116 (Colorectal) | Induce apoptosis >50% | [7] |

| Benzoimidazol-thiazolidinone derivatives | |||

| Compound 13a | HCT116 (Colorectal) | 0.05 mM/ml | [8] |

| Compound 13b | HCT116 (Colorectal) | 0.12 mM/ml | [8] |

| Triazaspiro-thiazolidin-4-one derivatives | |||

| Compound 19a | MCF-7 (Breast) | 30.6 (GI50) | [8] |

| Compound 19b | MCF-7 (Breast) | 10.8 (GI50) | [8] |

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of thiazolidin-4-one derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.[2]

Induction of Apoptosis